N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-methoxyphenyl)acetamide
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Description
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.15320616 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as VU0637269-1 or F5147-0613, is an extremely selective adenosine A2A receptor antagonist . It binds to human and rat A2A receptors with high affinity .
Mode of Action
The compound interacts with its targets, the A2A receptors, by binding to them with high affinity . This interaction results in the inhibition of the A2A receptors .
Biochemical Pathways
The compound affects the adenosine signaling pathway. By inhibiting the A2A receptors, it disrupts the normal functioning of this pathway .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the role of the A2A receptors in various physiological processes. Given that A2A receptors are involved in a variety of functions, including regulation of neurotransmitter release and immune response, the inhibition of these receptors can have multiple effects .
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-26-16-7-5-15(6-8-16)14-19(24)21-11-3-12-23-20(25)10-9-17(22-23)18-4-2-13-27-18/h2,4-10,13H,3,11-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXVZSCLOKJRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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